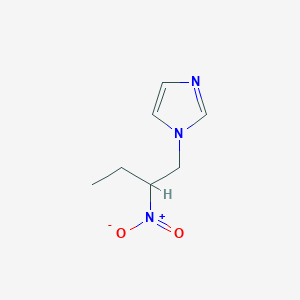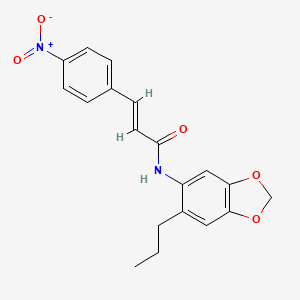
(2E)-3-(4-nitrophenyl)-N-(6-propyl-1,3-benzodioxol-5-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group and a benzodioxolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE typically involves a multi-step process:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Synthesis of the benzodioxolyl intermediate: This step involves the formation of the benzodioxole ring system, often through cyclization reactions.
Coupling of intermediates: The final step involves coupling the nitrophenyl and benzodioxolyl intermediates through a condensation reaction to form the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its specific functional groups.
Medicine
In medicinal chemistry, (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the benzodioxolyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(4-NITROPHENYL)-N-(6-ETHYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE: Similar structure with an ethyl group instead of a propyl group.
(2E)-3-(4-AMINOPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE: Similar structure with an amino group instead of a nitro group.
Uniqueness
(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is unique due to the combination of its nitrophenyl and benzodioxolyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H18N2O5 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(E)-3-(4-nitrophenyl)-N-(6-propyl-1,3-benzodioxol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O5/c1-2-3-14-10-17-18(26-12-25-17)11-16(14)20-19(22)9-6-13-4-7-15(8-5-13)21(23)24/h4-11H,2-3,12H2,1H3,(H,20,22)/b9-6+ |
InChI-Schlüssel |
LKWJRSFMSOAVQU-RMKNXTFCSA-N |
Isomerische SMILES |
CCCC1=CC2=C(C=C1NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])OCO2 |
Kanonische SMILES |
CCCC1=CC2=C(C=C1NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B11073968.png)
![2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol](/img/structure/B11073973.png)
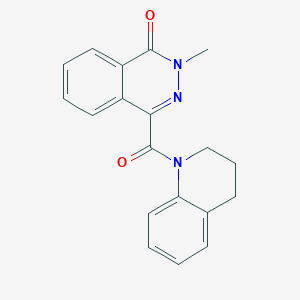
![methyl 4-({[(2Z)-4-oxo-3-(prop-2-en-1-yl)-2-(prop-2-en-1-ylimino)-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11073982.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxypropanamide](/img/structure/B11073990.png)
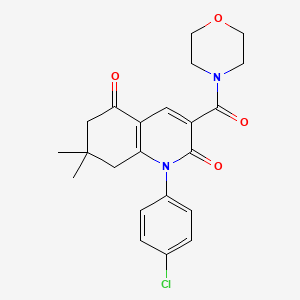
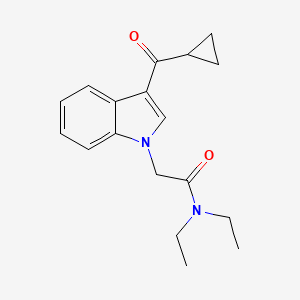
![1-acetyl-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carbohydrazide](/img/structure/B11074002.png)
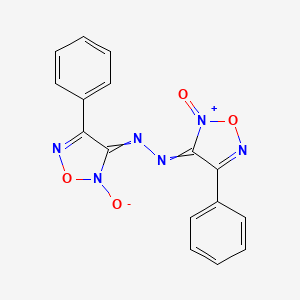
![5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B11074014.png)
![{6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(piperidin-1-yl)methanone](/img/structure/B11074015.png)
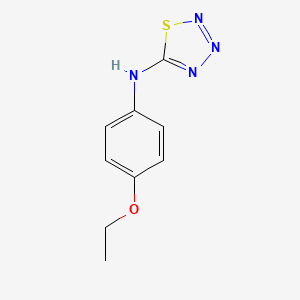
![N-{2-[(2,4-dichlorophenyl)carbamoyl]phenyl}biphenyl-2-carboxamide](/img/structure/B11074044.png)
